5-(4-chlorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
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Description
5-(4-chlorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H15ClN2O5 and its molecular weight is 398.8. The purity is usually 95%.
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Scientific Research Applications
Docking Studies and Crystal Structure of Tetrazole Derivatives
Research on tetrazole derivatives, including molecules with chlorophenyl groups, showcases advanced structural analysis and potential applications in designing COX-2 inhibitors, highlighting the role of X-ray crystallography and molecular docking in understanding compound interactions within biological targets (Al-Hourani et al., 2015).
Synthesis of 5-methoxylated 3-pyrrolin-2-ones
The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones explores a novel synthetic route that may be relevant to producing structurally related compounds, demonstrating the adaptability of synthetic strategies in creating compounds with potential agrochemical or medicinal applications (Ghelfi et al., 2003).
Antimycobacterial Activity of 1,5-Diphenylpyrrole Derivatives
Research into 1,5-diphenylpyrrole derivatives, including those with chlorophenyl moieties, indicates the potential of these compounds in antimycobacterial applications. This underscores the importance of lipophilic substituents on phenyl rings in determining biological activity, suggesting a pathway for the development of new antimicrobial agents (Biava et al., 2008).
Corrosion Inhibition Performance of Pyranopyrazole Derivatives
The study on pyranopyrazole derivatives for corrosion inhibition in HCl solution demonstrates the practical application of similar compounds in protecting metals, combining gravimetric, electrochemical, and theoretical (DFT) methods to evaluate performance. This highlights the broader industrial and research applications of chlorophenyl-containing compounds (Yadav et al., 2016).
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-10-3-8-14(27-10)18(24)16-17(12-4-6-13(21)7-5-12)23(20(26)19(16)25)15-9-11(2)28-22-15/h3-9,17,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZLKZVDKGBIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NOC(=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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